1,2:4,5-Di-O-isopropylidene-D-mannitol

Übersicht

Beschreibung

1,2:4,5-Di-O-isopropylidene-D-mannitol is an indispensable chemical compound prevalent in the biomedical realm. It possesses exceptional versatility for diverse drug synthesis and specialized disease treatments . It is seen as an intermediary in the synthesis of Nebivolol .

Synthesis Analysis

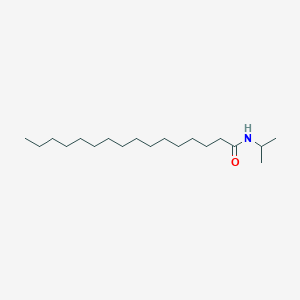

The synthesis of 1,2:4,5-Di-O-isopropylidene-D-mannitol involves D-mannitol, zinc chloride, and anhydrous acetone . The process yields the compound in scales varying from 1 g up to 30 g of D-mannitol .Molecular Structure Analysis

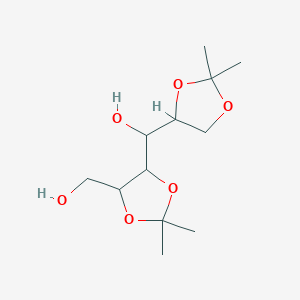

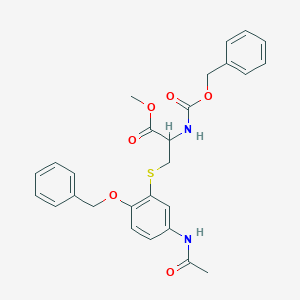

The empirical formula of 1,2:4,5-Di-O-isopropylidene-D-mannitol is C12H22O6 . Its molecular weight is 262.30 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

1,2:4,5-Di-O-isopropylidene-D-mannitol is used as a reagent for chemical synthesis . It is seen as an intermediary in the synthesis of Nebivolol .Physical And Chemical Properties Analysis

The compound has an optical activity of [α]20/D −9.2°, c = 1 in chloroform . Its melting point is 49-52 °C (lit.) . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

- “1,2:4,5-Di-O-isopropylidene-D-mannitol” is a very important chiral template which has been used in the syntheses of numerous compounds . The first step is oxidative cleavage of the diol either by sodium metaperiodate or lead tetraacetate to afford 2,3-O-isopropylidene-D-glyceraldehyde .

- The acetalation of D-mannitol was performed in acetone in the presence of zinc chloride as catalyst to give “1,2:4,5-Di-O-isopropylidene-D-mannitol” in 87% yield . Some studies on the acetal stability were carried out to explain the high yields .

- While specific applications in pharmaceuticals are not mentioned in the search results, compounds like “1,2:4,5-Di-O-isopropylidene-D-mannitol” are often used in the synthesis of drugs due to their chiral properties .

Chemistry

Pharmaceuticals

Material Science

- This compound has been used as a highly selective and active organocatalyst for the asymmetric epoxidation of alkenes with hydrogen peroxide .

- It is a reagent in the synthesis of antibacterial/antifungal monosaccharide esters . It’s also used in the synthesis of antihyperlipidemic novel compounds involving glycosyl fructose derivatives .

- This compound has potential to serve as a precursor for a wide range of intriguing materials whose function would depend largely upon tertiary structure and intermolecular interactions .

- An imidazole based ionic liquid compound accompanied with strontium chloride has been identified as a suitable dual catalyst system for the chemoselective O-isopropylidenation of D-fructose with acetone . In this protocol, mainly the kinetically controlled less stable cyclic ketal 1,2;4,5-di-O-isopropylidene-β-D-fructopyranose is formed as an initial product with satisfactory yield and without isomerization to the thermodynamically more stable cyclic ketal 2,3;4,5-di-O-isopropylidene-β-D-fructopyranose .

Catalysis

Synthesis of Antibacterial/Antifungal Monosaccharide Esters

Material Science

Chemistry

- This compound has been used in a high yield synthesis process . The acetalation of D-mannitol was performed in acetone in the presence of zinc chloride as a catalyst to give “1,2:4,5-Di-O-isopropylidene-D-mannitol” in 87% yield . Some studies on the acetal stability were carried out to explain the high yields .

- Diols react with aldehydes, ketones, 2,2-dimetoxypropane and 2-methoxypropene to give cyclic acetals . This reaction is frequently employed to protect diols because acetals are stable under various conditions and can be removed by hydrolysis in the presence of acid . “1,2:4,5-Di-O-isopropylidene-D-mannitol” is a very important chiral template which has been used in the syntheses of numerous compounds .

High Yield Synthesis

Protection of Diols

Asymmetric Epoxidation of Alkenes

Eigenschaften

IUPAC Name |

(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-11(2)15-6-8(17-11)9(14)10-7(5-13)16-12(3,4)18-10/h7-10,13-14H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMMCZAVXJINCZ-ZYUZMQFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C2C(OC(O2)(C)C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@H]([C@H]2[C@H](OC(O2)(C)C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2:4,5-Di-O-isopropylidene-D-mannitol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)